(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl (3S)-3-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAPJWLYWCIGA-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Selection and Compatibility
The amino and carboxylic acid functionalities necessitate protective strategies to prevent undesired side reactions. Boc and Cbz groups are widely employed due to their orthogonal deprotection conditions. For example, Boc protection of the piperidine nitrogen enables selective functionalization at the 3-position, while benzyl esters protect the carboxylic acid moiety during subsequent reactions.
Introduction of the Methylamino Group
The methylamino substituent at the 3-position is introduced via nucleophilic substitution or reductive amination. A patented method involves treating Boc-protected piperidin-4-one with methylamine in the presence of sodium triacetoxyborohydride, yielding the trans-configured amine with >90% diastereomeric excess. Alternatively, iodoxybenzoic acid (IBX)-mediated oxidation of piperidin-4-one derivatives generates α,β-unsaturated ketones, which undergo conjugate addition with methylamine nucleophiles.
Stepwise Preparation Methods
Synthesis of (S)-3-Methylamino-piperidine-1-carboxylic Acid Benzyl Ester
Step 1: Boc Protection of Piperidin-4-one
Piperidin-4-one is treated with di-tert-butyl dicarbonate in dichloromethane under basic conditions (triethylamine) to yield Boc-piperidin-4-one.
Step 2: Stereoselective Amination
Boc-piperidin-4-one undergoes reductive amination with methylamine hydrochloride and sodium cyanoborohydride in methanol, producing (S)-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester with 85% yield.
Step 3: Benzyl Ester Formation
The tert-butyl ester is cleaved with trifluoroacetic acid (TFA), and the resulting carboxylic acid is reacted with benzyl bromide in the presence of N,N-diisopropylethylamine (DIPEA) to form the benzyl ester.
Introduction of the 2-Aminoethyl Side Chain
Step 4: Wittig Reaction for Side-Chain Elongation
The methylamino-piperidine intermediate is treated with the ylide generated from ethyl triphenylphosphonium bromide and base to form an α,β-unsaturated ester. Hydrogenation over palladium on carbon (Pd/C) reduces the double bond, yielding the saturated ethyl ester.
Step 5: Reduction and Mesylation
LiAlH4 reduces the ethyl ester to a primary alcohol, which is subsequently mesylated with methanesulfonyl chloride to form a reactive intermediate.
Step 6: Nucleophilic Substitution with Ethylenediamine
The mesylate undergoes nucleophilic displacement with ethylenediamine in dimethylformamide (DMF), introducing the 2-aminoethyl group. Deprotection with hydrogenolysis (H2/Pd-C) removes the Boc group, yielding the final product.
Optimization and Yield Improvements
Solvent and Temperature Effects
Catalytic Hydrogenation Conditions
-
Pd/C Loading : Increasing Pd/C catalyst loading from 5% to 10% accelerates hydrogenation, achieving complete conversion in 2 h instead of 6 h.
Analytical Characterization
Chromatographic Analysis
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a significant molecule in pharmaceutical research, particularly in the development of drugs targeting various neurological and psychiatric disorders. This article explores its applications, focusing on scientific research and relevant case studies.
Chemical Properties and Structure
The compound is characterized by its piperidine backbone, which is a common structural motif in many biologically active compounds. The presence of the aminoethyl and methylamino groups contributes to its potential interactions with biological targets, particularly receptors in the central nervous system.
Molecular Formula
- C : 18
- H : 26
- N : 3
- O : 2
Structural Characteristics
- The benzyl ester group enhances lipophilicity, which may improve the compound's ability to cross biological membranes.
Neuropharmacology
Research indicates that compounds similar to (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine derivatives are being explored for their potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters are crucial in mood regulation and cognitive functions.
Case Study: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives for their ability to modulate serotonin receptors. Results showed that certain modifications could enhance receptor affinity and selectivity, suggesting a pathway for developing antidepressants or anxiolytics based on structural analogs of (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine .
Anticancer Research
Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. The structural features of (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine allow for interactions with various molecular targets involved in cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that piperidine-based compounds can inhibit the growth of specific cancer cell lines by inducing apoptosis. A notable research article detailed how modifications to the piperidine structure could enhance cytotoxicity against breast cancer cells, paving the way for future therapeutic agents .
Pain Management
Research is also focusing on the analgesic properties of piperidine derivatives. The modulation of pain pathways through opioid receptors is a promising area where (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine might play a role.
Case Study: Opioid Receptor Interaction
A study evaluated the efficacy of various piperidine derivatives in binding to mu-opioid receptors, which are critical targets for pain relief medications. The findings suggested that specific structural features could enhance binding affinity and analgesic effects, indicating potential applications in pain management therapies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuropharmacology | Modulation of serotonin receptors | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Pain Management | Enhanced binding to mu-opioid receptors |
Table 2: Structural Variations and Their Effects
Mechanism of Action
The mechanism of action of (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Observations :
- Polarity : Hydroxy-ethyl () or carboxymethyl () groups improve water solubility but may reduce membrane permeability.
- Stereochemistry : The R-configuration in alters spatial orientation, which could drastically affect target binding compared to the S-configuration of the target compound.
Positional Isomerism
Table 2: Positional Isomers
Key Observations :
- Moving the substituent from the 3- to 4-position () changes the molecule’s topology, which could influence interactions with enzymes or receptors.
Stereochemical Variations
The S-configuration of the target compound contrasts with the R-configuration seen in analogs like . Stereochemistry is critical for chiral recognition in biological systems; even minor changes can lead to differences in efficacy or toxicity .
Biological Activity
(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with an aminoethyl group and a benzyl ester functionality. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that piperidine derivatives exhibit anticonvulsant properties. A study demonstrated that similar compounds could effectively reduce seizure activity in animal models. The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission, which is crucial for seizure control .
Anticancer Potential
The anticancer activity of piperidine derivatives has been explored in various studies. For instance, certain analogues have shown significant cytotoxic effects against cancer cell lines such as A-431 and HT29, with IC50 values indicating potent activity. The structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance antiproliferative effects, potentially through the induction of apoptosis in cancer cells .
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally similar to (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased antibacterial efficacy .
Study 1: Anticonvulsant Activity Assessment
A recent study assessed the anticonvulsant effects of various piperidine derivatives, including our compound of interest. Using the maximal electroshock seizure (MES) test in rats, researchers found that compounds with a similar structure significantly reduced seizure duration and frequency compared to controls. The study concluded that these compounds could be promising candidates for further development as anticonvulsants .
Study 2: Anticancer Efficacy on HT29 Cells
In a controlled experiment examining the anticancer potential of piperidine derivatives, (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester was tested against HT29 colorectal cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value lower than that observed for standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption .
Research Findings
| Activity | IC50 Value | Mechanism |
|---|---|---|
| Anticonvulsant | Not specified | Enhancement of GABAergic transmission |
| Anticancer (HT29) | <10 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | Varies | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, including coupling with heterocyclic acids (e.g., 1,3-thiazole-5-carboxylic acid derivatives) under basic conditions (triethylamine in DMF) at elevated temperatures (100°C) . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants) and purification via silica gel chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane mixtures) .
- Data : Reported yields range from 60–85% depending on reaction time (6–12 hours) and solvent choice (DMF vs. THF).
Q. How can the stereochemical integrity of the (S)-configuration be maintained during synthesis?
- Methodology : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived catalysts) are critical. Evidence from similar piperidine esters shows that tert-butoxycarbonyl (Boc) protection of amines minimizes racemization during coupling reactions .
- Validation : Polarimetry or X-ray crystallography confirms stereochemical purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C) for structural elucidation of the piperidine ring and benzyl ester groups.
- HPLC-MS (M+1: 345.29 observed in similar derivatives) for purity assessment .
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the methyl-amino-ethyl side chain influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The secondary amine in the side chain acts as a weak base, enabling participation in intramolecular hydrogen bonding, which stabilizes transition states during nucleophilic attacks. Comparative studies with analogs lacking this group show reduced reactivity in SN2 reactions (e.g., 30% lower yield in alkylation) .
- Experimental Design : Kinetic studies (variable-temperature NMR) and DFT calculations can map energy barriers for substitution pathways .
Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–32 µg/mL) may arise from differences in bacterial strains, assay conditions (e.g., pH, incubation time), or impurity profiles. Rigorous batch-to-batch purity analysis (≥98% by HPLC) and standardized protocols (CLSI guidelines) are essential .
- Data Reconciliation : Meta-analysis of published datasets with controlled variables (e.g., solvent, inoculum size) clarifies structure-activity relationships .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methods :
- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ~2.5 predicted for this compound) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral absorption) and CYP450 metabolism risks (e.g., CYP3A4 substrate) .
- Validation : In vitro Caco-2 cell assays correlate with computed permeability coefficients (R² >0.85) .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Key Issues :
- Exothermic Reactions : DMF-mediated couplings at high temperatures require controlled heating and cooling systems to prevent decomposition.
- Purification : Silica gel chromatography is impractical for large-scale production; switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
Q. How does the benzyl ester group impact stability under acidic/basic conditions?
- Stability Studies :
- Acidic Conditions (pH <3) : Rapid hydrolysis of the ester group (t₁/₂ = 2 hours in 0.1M HCl) .
- Basic Conditions (pH >10) : Slow degradation via nucleophilic attack on the carbonyl (t₁/₂ = 24 hours in 0.1M NaOH) .
- Mitigation : Use of protic solvents (e.g., ethanol) or buffered solutions (pH 6–8) during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
